1,1-Pentamethylenetetrahydroisoquinoline

Beschreibung

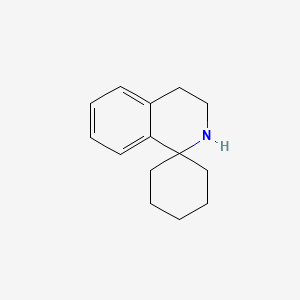

1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) is a conformationally restricted analog of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP)-like compound. Its structure features a fused pentamethylene ring system that restricts rotational freedom, distinguishing it from PCA and other flexible analogs. PM-THIQ has been studied primarily for its anticonvulsant properties, acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptor-coupled ion channels . This compound exhibits potent activity in the mouse maximal electroshock (MES) seizure model (ED50 = 14.3 mg/kg) with reduced motor toxicity compared to PCA and PCP, suggesting a favorable therapeutic index .

Eigenschaften

CAS-Nummer |

89248-68-0 |

|---|---|

Molekularformel |

C14H19N |

Molekulargewicht |

201.31 g/mol |

IUPAC-Name |

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclohexane] |

InChI |

InChI=1S/C14H19N/c1-4-9-14(10-5-1)13-7-3-2-6-12(13)8-11-15-14/h2-3,6-7,15H,1,4-5,8-11H2 |

InChI-Schlüssel |

PCXIJESZHOKFAB-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

Kanonische SMILES |

C1CCC2(CC1)C3=CC=CC=C3CCN2 |

Andere CAS-Nummern |

89248-68-0 |

Synonyme |

1,1-pentamethylenetetrahydroisoquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity and Toxicity

PM-THIQ is compared with PCA, PCP, and other tetrahydroisoquinoline derivatives (e.g., N-ethyl-PCA, 2-methyl-PCA) in terms of anticonvulsant efficacy (MES ED50), motor impairment (TD50), and NMDA receptor binding affinity. Key findings are summarized below:

| Compound | MES ED50 (mg/kg) | Motor Toxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) | NMDA Binding IC50 (nM) |

|---|---|---|---|---|

| PM-THIQ | 14.3 | 43.0 | 3.01 | Not explicitly reported |

| PCA | 7.0 | 16.3 | 2.33 | 36.3 |

| PCP | ~7.0* | ~7.0* | ~1.0 | 0.4–1.0 (high affinity) |

| N-Ethyl-PCA | ~10–15† | ~20–25† | ~1.5–2.0 | Data unavailable |

| 2-Methyl-PCA | ~8–12† | ~15–18† | ~1.3–1.8 | Higher than expected‡ |

*PCP exhibited equipotent anticonvulsant and motor toxicity effects, unlike PM-THIQ or PCA .

†Estimated ranges based on truncated data from .

‡2-Methyl-PCA showed higher behavioral potency than predicted by binding assays .

Structural and Mechanistic Insights

- Conformational Restriction: PM-THIQ’s pentamethylene bridge reduces rotational flexibility, likely limiting off-target interactions responsible for motor toxicity. This contrasts with PCA, whose primary amino group allows greater conformational mobility, leading to narrower therapeutic margins .

- NMDA Receptor Specificity : PM-THIQ and PCA block NMDA-induced lethality (ED50 = 127 mg/kg and 36.3 mg/kg, respectively), confirming NMDA antagonism as a key mechanism. However, PM-THIQ’s lower binding affinity compared to PCP suggests partial channel block or alternative modulatory sites .

- Seizure-Type Specificity: Neither PM-THIQ nor PCA protected against pentylenetetrazol-induced seizures, indicating selectivity for voltage-gated ion channel modulation over GABAergic pathways .

Comparison with Other Tetrahydroisoquinoline Derivatives

- Spiroheterocyclic Derivatives (e.g., 1-methyl-1-phenyl-THIQ): These compounds often exhibit psychotropic or antitumor activities but lack systematic anticonvulsant evaluations. Their structural diversity (e.g., spiro rings, substituents) highlights the role of substituent positioning in modulating bioactivity .

- Synthetic Accessibility: PM-THIQ derivatives are synthesized via Pictet-Spengler or alkylation reactions, similar to other tetrahydroisoquinolines. However, PM-THIQ’s fused ring system requires specialized cyclization steps, limiting scalability compared to simpler analogs like PCA .

Key Research Findings and Implications

- Therapeutic Potential: PM-THIQ’s superior therapeutic index (3.01 vs. PCA’s 2.33) positions it as a safer anticonvulsant candidate despite lower potency.

- Future Directions : Structural optimization (e.g., introducing electron-withdrawing groups) could enhance NMDA binding while retaining conformational rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.